molecular formula C16H16BrNO2 B290999 N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide

N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B290999
M. Wt: 334.21 g/mol
InChI Key: GKSAHVFIPXJJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide, also known as BMA-168, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of arylacetamide derivatives, which have been studied for their analgesic and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the activation of glial cells in the spinal cord, which are involved in the development and maintenance of neuropathic pain (Wu et al., 2016). The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases (Zhang et al., 2018).
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, the compound has been shown to reduce pain behavior and inflammation in a mouse model of neuropathic pain (Wu et al., 2016). N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to reduce lung inflammation and improve lung function in a mouse model of acute lung injury (Zhang et al., 2018). Furthermore, the compound has been shown to inhibit the growth and migration of human breast cancer cells (Li et al., 2019).

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its relatively simple synthesis method and high purity. The compound can be synthesized in a few steps and purified through recrystallization to obtain a white solid with a high melting point. Furthermore, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been shown to exhibit potent therapeutic effects in various preclinical models, which makes it a promising candidate for further research.
However, one limitation of using N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its limited availability. The compound is not commercially available and must be synthesized in-house, which may limit its use in large-scale studies. Furthermore, the mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide. One direction is to further elucidate the mechanism of action of the compound in various disease models. This may help to identify new therapeutic targets and develop more effective treatments for pain, inflammation, and cancer.
Another direction is to optimize the synthesis method of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide to improve its yield and purity. This may help to increase the availability of the compound and facilitate its use in large-scale studies.
Furthermore, future studies may investigate the safety and toxicity of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide in animal models and human subjects. This may help to determine the potential side effects and dosage requirements of the compound, which are important factors in the development of new drugs.
Conclusion
In conclusion, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications in pain management, inflammation, and cancer treatment. The compound can be synthesized through a relatively simple method and has been shown to exhibit potent therapeutic effects in various preclinical models. However, further research is needed to elucidate the mechanism of action, optimize the synthesis method, and investigate the safety and toxicity of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide involves the reaction between 4-bromo-3-methylbenzoyl chloride and 4-methylphenoxyacetic acid in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 138-140°C.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer treatment. In a study conducted by Wu et al. (2016), N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide was found to exhibit potent analgesic effects in a mouse model of neuropathic pain. The compound was shown to reduce pain behavior and inflammation by inhibiting the activation of glial cells in the spinal cord.
In another study by Zhang et al. (2018), N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide was found to have anti-inflammatory effects in a mouse model of acute lung injury. The compound was shown to reduce lung inflammation and improve lung function by inhibiting the production of pro-inflammatory cytokines.
Furthermore, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential anti-cancer properties. In a study conducted by Li et al. (2019), N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide was found to inhibit the growth and migration of human breast cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway.

properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C16H16BrNO2/c1-11-3-6-14(7-4-11)20-10-16(19)18-13-5-8-15(17)12(2)9-13/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

GKSAHVFIPXJJSW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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